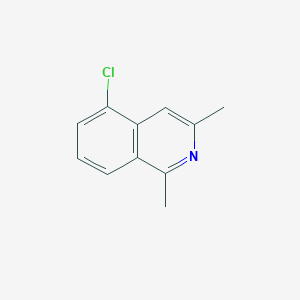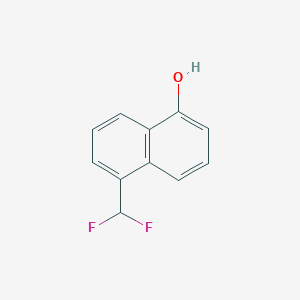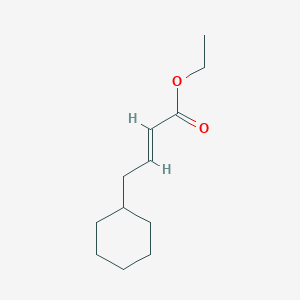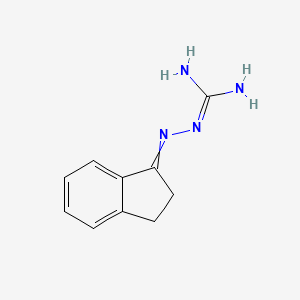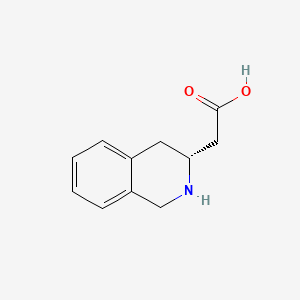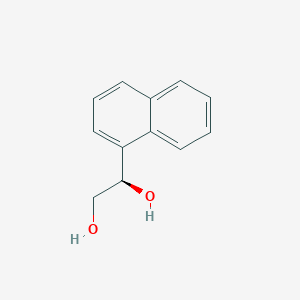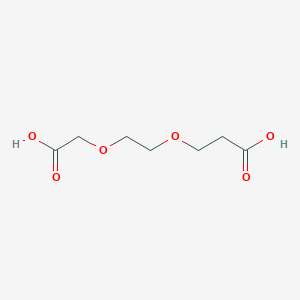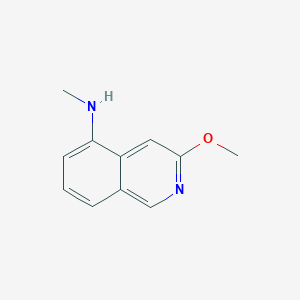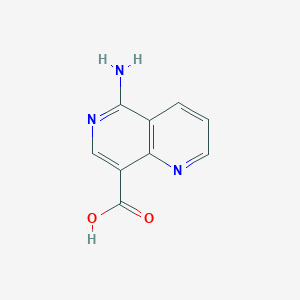![molecular formula C10H11ClN2 B11903879 4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] include other spiro compounds with different substituents or ring structures. For example:
2’,4’-dichloro-7’,8’-dihydro-5’H-spiro[cyclopropane-1,6’-quinazoline]: This compound has two chlorine atoms instead of one, which can affect its chemical reactivity and biological activity.
Spiro[cyclopropane-1,9’-fluorene]: This compound has a different ring structure, which can lead to different physical and chemical properties.
The uniqueness of 4’-Chloro-7’,8’-dihydro-5’h-spiro[cyclopropane-1,6’-quinazoline] lies in its specific spiro structure and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
4-chlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |
InChI |
InChI=1S/C10H11ClN2/c11-9-7-5-10(3-4-10)2-1-8(7)12-6-13-9/h6H,1-5H2 |
Clave InChI |
RZHVIZUNUKISDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)CC3=C1N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


